Isopropyl 4-({[2-(4-chlorophenyl)acetyl]oxy}methyl)benzoate
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Overview
Description
Isopropyl 4-({[2-(4-chlorophenyl)acetyl]oxy}methyl)benzoate is an ester compound that features a benzoate group linked to an isopropyl ester and a 4-chlorophenyl acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-({[2-(4-chlorophenyl)acetyl]oxy}methyl)benzoate typically involves esterification reactions. One common method is the reaction of 4-chlorophenylacetic acid with isopropyl benzoate in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-({[2-(4-chlorophenyl)acetyl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the 4-chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Isopropyl 4-({[2-(4-chlorophenyl)acetyl]oxy}methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 4-({[2-(4-chlorophenyl)acetyl]oxy}methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with specific pathways in biological systems. The 4-chlorophenyl group may contribute to binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Isopropyl benzoate: Lacks the 4-chlorophenyl acetyl group, making it less specific in its applications.
4-Chlorophenylacetic acid: Does not have the ester linkage, limiting its use in ester-specific reactions.
Methyl 4-({[2-(4-chlorophenyl)acetyl]oxy}methyl)benzoate: Similar structure but with a methyl ester group instead of an isopropyl ester, which may affect its reactivity and applications.
Properties
IUPAC Name |
propan-2-yl 4-[[2-(4-chlorophenyl)acetyl]oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-13(2)24-19(22)16-7-3-15(4-8-16)12-23-18(21)11-14-5-9-17(20)10-6-14/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCUZURXYYLZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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